Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate
Description
Properties
IUPAC Name |
methyl 5-[(1-formylnaphthalen-2-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-18(20)17-9-7-13(23-17)11-22-16-8-6-12-4-2-3-5-14(12)15(16)10-19/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDYAVWTSYEKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166687 | |
| Record name | Methyl 5-[[(1-formyl-2-naphthalenyl)oxy]methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438221-05-7 | |
| Record name | Methyl 5-[[(1-formyl-2-naphthalenyl)oxy]methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[[(1-formyl-2-naphthalenyl)oxy]methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 2-Furoate
Methyl 2-furoate serves as the foundational intermediate. Two primary methods are documented:
Oxidative Esterification of Furfural
Reaction Conditions :
-
Solvent : Methanol.
Mechanism : Furfural undergoes oxidative esterification, where simultaneous oxidation of the aldehyde to a carboxylate and esterification with methanol occurs. Homogeneous alkali catalysts (e.g., ) enhance yield but complicate separation.
Pd-Catalyzed Esterification Under Visible Light
Reaction Conditions :
-
Solvent : Methanol.
Advantages : Mild conditions avoid high temperatures and pressures, enabling scalable synthesis.
Chlorination to Methyl 5-(Chloromethyl)-2-furoate
Introducing a chloromethyl group at the 5-position of the furan ring enables subsequent nucleophilic substitution.
Reaction Conditions :
-
Chlorinating Agent : Thionyl chloride () or phosphorus pentachloride ().
-
Solvent : Dichloromethane or chloroform.
Characterization : The product (CAS 2144-37-8) is confirmed via NMR and mass spectrometry.
Etherification with 2-Naphthol Derivatives
The chloromethyl group reacts with 2-naphthol to form the ether linkage.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Yield : 70–80% (reported for methyl 5-[(2-naphthyloxy)methyl]-2-furoate, CAS 402736-34-9).
Mechanism : Nucleophilic substitution (SN2) where the naphtholate ion displaces chloride.
Formylation of the Naphthyl Ring
Introducing the formyl group at the 1-position of the naphthyl ring is the most challenging step due to regioselectivity.
Vilsmeier-Haack Formylation
Reaction Conditions :
Regioselectivity : The electron-rich 1-position is preferentially formylated due to directing effects of the ether oxygen.
Duff Reaction (Hexamine-Based Formylation)
Reaction Conditions :
-
Solvent : Nitromethane.
Limitations : Lower yields compared to Vilsmeier-Haack, but avoids harsh acidic conditions.
Optimization Challenges and Solutions
Regioselective Formylation
Issue : Competing formylation at the 4- or 6-positions of the naphthyl ring.
Solutions :
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 5-{[(1-carboxy-2-naphthyl)oxy]methyl}-2-furoate.
Reduction: Methyl 5-{[(1-hydroxymethyl-2-naphthyl)oxy]methyl}-2-furoate.
Substitution: Various substituted furoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The furoate ester can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of Methyl 5-{[(1-Formyl-2-Naphthyl)Oxy]Methyl}-2-Furoate and Analogous Compounds
Key Observations:
Molecular Complexity : The naphthyl-formyl-ether substituent in the target compound increases its molecular weight (310.3 g/mol ) compared to simpler analogs like Methyl 5-formyl-2-furoate (154.12 g/mol ) .
Boiling/Melting Points : Derivatives with rigid aromatic systems (e.g., phenylethynyl in ) exhibit higher boiling points (373.3°C ), while electron-withdrawing groups (e.g., chlorosulfonyl in ) reduce boiling points under low pressure (118°C at 1 mmHg ).
Density : The chlorosulfonyl group in contributes to a higher density (1.53 g/cm³ ) due to increased molecular packing efficiency.
Research Findings and Context
- Synthetic Challenges : Separation of regioisomers (e.g., compounds 33 and 35 in ) highlights the need for advanced chromatographic techniques in furan ester synthesis .
- Structural Versatility : The 2-furoate scaffold accommodates diverse substituents (naphthyl, phenylethynyl, chromenyl), enabling tailored physicochemical and biological properties .
Biological Activity
Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate (CAS No. 438221-05-7) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C18H14O5
- Molar Mass : 310.3 g/mol
- Functional Groups : The compound features a formyl group and a furoate ester, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 1-formyl-2-naphthol and methyl 5-bromomethyl-2-furoate under basic conditions. Optimizing reaction parameters such as temperature, solvent, and time can enhance yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Interaction : The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.
- Hydrogen Bonding : The furoate ester participates in hydrogen bonding, influencing binding affinity and specificity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These effects are mediated through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which triggers antioxidative responses in cells .
Neuroprotective Effects
A study on related compounds demonstrated neuroprotective effects against chemically induced neuronal damage. These findings suggest that this compound may have potential applications in neuroprotection .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related furoate compounds indicate potential efficacy against various pathogens, including resistant strains of bacteria. This suggests that this compound could be explored for its antibacterial properties .
Case Study 1: Neuroprotective Screening
In a screening study involving multiple compounds with structural similarities to this compound, several candidates exhibited promising neuroprotective effects in vitro. These candidates were shown to alleviate neuronal damage caused by toxic substances, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial activities of methanolic extracts from plants containing similar furoate structures. The results indicated significant antibacterial activity against E. coli and S. aureus, suggesting that derivatives like this compound could serve as effective antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-methyl-2-furoate | Lacks naphthyl group | Limited bioactivity |
| Methyl 5-{[(1-hydroxy-2-naphthyl)oxy]methyl}-2-furoate | Hydroxymethyl instead of formyl | Potential neuroprotective effects |
This compound stands out due to its unique combination of functional groups, which enhance its reactivity and biological activity compared to similar compounds.
Q & A
Q. What are the key structural features of Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate, and how can they be validated experimentally?
The compound contains a furan-2-carboxylate ester core substituted with a [(1-formyl-2-naphthyl)oxy]methyl group. Key functional groups include the formyl (-CHO) on the naphthalene ring and the ester (-COOCH₃) on the furan. Validation methods:
Q. What synthetic routes are commonly employed to prepare this compound?
A two-step approach is typical:
Esterification : React 5-hydroxymethylfuran-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 5-(hydroxymethyl)-2-furoate .
Etherification : Introduce the 1-formyl-2-naphthyloxy group via nucleophilic substitution (e.g., Mitsunobu reaction or base-mediated coupling with 1-formyl-2-naphthol). Optimize reaction conditions (e.g., DMF, K₂CO₃, 60°C) to minimize side products .
Q. How can impurities in the synthesized compound be identified and quantified?
- HPLC with UV Detection : Use a C18 column and gradient elution (water/acetonitrile) to separate impurities. Compare retention times and UV spectra with reference standards .
- LC-MS : Identify impurities by mass differences (e.g., unreacted intermediates or hydrolysis products) .
Advanced Research Questions
Q. How does steric hindrance from the naphthalene ring influence the compound’s reactivity in further functionalization?
The bulky 2-naphthyl group reduces accessibility to the formyl moiety, complicating nucleophilic additions (e.g., Grignard reactions). Strategies to mitigate this:
- Use low-temperature conditions (-20°C) and polar aprotic solvents (e.g., THF) to stabilize transition states.
- Employ bulky Lewis acids (e.g., Ti(OiPr)₄) to activate the formyl group selectively .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Discrepancies in ¹³C NMR chemical shifts (e.g., formyl vs. ester carbonyl) may arise from solvent effects or pH variations. Resolution methods:
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding affinity (KD) in real-time.
- Molecular Docking : Use AutoDock Vina to simulate interactions between the naphthyl group and hydrophobic pockets of the target .
Data Contradiction Analysis
Q. How should researchers address conflicting yields reported for the Mitsunobu reaction in synthesizing this compound?
Variations in yield (40–75%) may stem from:
- Reagent Purity : Use fresh triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to avoid side reactions.
- Moisture Sensitivity : Conduct reactions under anhydrous conditions (argon atmosphere) .
Methodological Best Practices
Q. What analytical techniques are critical for confirming the absence of regioisomers in the final product?
Q. How can researchers optimize reaction scalability without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
